molecular formula C9H15NO2 B2956280 Methyl 4-(aminomethyl)cyclohexene-1-carboxylate CAS No. 2166760-80-9

Methyl 4-(aminomethyl)cyclohexene-1-carboxylate

Cat. No.: B2956280
CAS No.: 2166760-80-9
M. Wt: 169.224
InChI Key: JSMSOCBLDDXXEU-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)cyclohexene-1-carboxylate is an organic compound with the molecular formula C9H15NO2 It is a derivative of cyclohexene, featuring an aminomethyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)cyclohexene-1-carboxylate typically involves the reaction of cyclohexene with formaldehyde and methylamine, followed by esterification with methanol. The reaction conditions often require a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure and high-temperature conditions can enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)cyclohexene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Methyl 4-(aminomethyl)cyclohexene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)cyclohexene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The compound may also participate in metabolic pathways, undergoing biotransformation to produce active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
  • Methyl 4-(aminomethyl)cyclohexane-1-carboxylate

Uniqueness

Methyl 4-(aminomethyl)cyclohexene-1-carboxylate is unique due to its specific structural features, such as the presence of both an aminomethyl group and a cyclohexene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, differentiating it from similar compounds.

Properties

IUPAC Name

methyl 4-(aminomethyl)cyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h4,7H,2-3,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMSOCBLDDXXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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